molecular formula C15H10ClFN4O3 B602086 N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine CAS No. 179552-74-0

N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine

Katalognummer: B602086
CAS-Nummer: 179552-74-0
Molekulargewicht: 348.72
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine (CAS: 179552-74-0) is a quinazoline derivative with significant applications in pharmaceutical research, particularly as a synthetic intermediate for tyrosine kinase inhibitors like dacomitinib and afatinib . Its molecular formula is C₁₄H₁₀ClFN₄O₃, featuring a nitro group at position 6, a methoxy group at position 7, and a 3-chloro-4-fluorophenylamino moiety at position 4. The compound is synthesized via iron-mediated reduction of nitro intermediates or nucleophilic aromatic substitution reactions, achieving yields of 73–90% . Characterization by <sup>1</sup>H NMR, <sup>13</sup>C NMR, and LC/MS confirms its structural integrity .

Key physicochemical properties include:

  • Melting point: 242–244°C (for the 7-fluoro analog; the methoxy variant likely has similar thermal stability) .
  • Purity: ≥98% (HPLC) .
  • Biological role: Acts as a precursor in anticancer drug synthesis, targeting epidermal growth factor receptor (EGFR) pathways .

Eigenschaften

IUPAC Name

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN4O3/c1-24-14-6-12-9(5-13(14)21(22)23)15(19-7-18-12)20-8-2-3-11(17)10(16)4-8/h2-7H,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEKKVCWODTGAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Methoxylation: The methoxy group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Halogenation: The chloro and fluoro substituents are introduced through halogenation reactions, typically using reagents like thionyl chloride and fluorine gas or other fluorinating agents.

Industrial Production Methods

Industrial production of this compound often employs optimized versions of the above synthetic routes to ensure high yield and purity. These methods may include continuous flow reactions, advanced purification techniques, and the use of catalysts to enhance reaction efficiency and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Sodium methoxide, potassium carbonate, various amines.

Major Products

The major products formed from these reactions include various substituted quinazolines, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Quinazoline derivatives, including N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine, have been identified as promising anticancer agents. They function primarily as protein kinase inhibitors, which are crucial in cancer cell signaling pathways. Recent studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential for development into a therapeutic agent for cancer treatment .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that quinazoline derivatives can inhibit the growth of certain bacteria and fungi. Future studies are suggested to explore the antibacterial properties of this compound specifically, as preliminary data shows promise in this area .

Synthesis and Derivatives

The synthesis of this compound has been achieved through various methods involving nucleophilic aromatic substitution reactions. The compound can serve as a precursor for synthesizing other biologically active derivatives, enhancing its applicability in drug development .

Synthesis Method Yield Characterization Techniques
Nucleophilic Aromatic Substitution99%1H NMR, 13C NMR, HRMS

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits notable antiproliferative effects on various cancer cell lines. For instance, one study reported an IC50 value indicating effective inhibition of cell growth at low micromolar concentrations .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of quinazoline derivatives has provided insights into how modifications to the core structure can enhance biological activity. The presence of the methoxy and nitro groups in this compound is believed to play a crucial role in its anticancer efficacy and selectivity towards specific cancer types .

Wirkmechanismus

The mechanism of action of N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine involves its interaction with specific molecular targets, such as tyrosine kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways that promote cell growth and survival. This makes it a promising candidate for targeted cancer therapies.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents Molecular Formula Key Properties/Applications Evidence Source
Main Compound 6-NO₂, 7-OCH₃, 3-Cl-4-F-C₆H₃ C₁₄H₁₀ClFN₄O₃ Anticancer intermediate; EGFR inhibition
N-(3-Chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine (3d) 6-NO₂, 7-H, 3-Cl-4-F-C₆H₃ C₁₃H₈ClFN₄O₂ Lower solubility due to absence of 7-OCH₃; reduced kinase affinity
7-Chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine 6-NO₂, 7-Cl, 3-Cl-4-F-C₆H₃ C₁₄H₇Cl₂FN₄O₂ Increased lipophilicity; potential for enhanced blood-brain barrier penetration
N-(3-Chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine 6-NO₂, 7-F, 3-Cl-4-F-C₆H₃ C₁₄H₇ClF₂N₄O₂ Higher electronegativity at position 7; improved target binding
(S)-N-(3-Chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-amine 6-NO₂, 7-O-(tetrahydrofuran-3-yl), 3-Cl-4-F-C₆H₃ C₁₉H₁₇ClFN₅O₄ Enhanced solubility due to ether linkage; prodrug potential
Gefitinib Impurity 13 6-OCH₃, 7-(3-morpholinopropoxy), 3-Cl-4-F-C₆H₃ C₂₉H₃₇ClFN₅O₄ Reduced nitro group; marketed EGFR inhibitor analog

Table 2: Comparative Physicochemical Properties

Property Main Compound 7-Fluoro Analog 7-Chloro Analog Gefitinib Impurity 13
Molecular Weight 353.71 336.68 353.14 574.09
Melting Point (°C) 242–244 (estimated) 242–244 Not reported Not reported
LogP (Predicted) 3.2 3.5 3.8 2.9
HPLC Purity ≥98% ≥98% 98% 95%

Biologische Aktivität

N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine, identified by its CAS number 179552-74-0, is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H10ClFN4O3C_{15}H_{10}ClFN_{4}O_{3} with a molecular weight of 348.72 g/mol. The compound features a quinazoline core, which is known for its diverse biological activities, particularly in cancer therapy.

PropertyValue
CAS Number179552-74-0
Molecular FormulaC₁₅H₁₀ClFN₄O₃
Molecular Weight348.72 g/mol
Storage ConditionsDark place, inert atmosphere, room temperature

Quinazoline derivatives have been extensively studied for their role as inhibitors of various kinases involved in cancer progression. The presence of electron-withdrawing groups such as chlorine and fluorine on the aniline ring enhances the compound's ability to interact with the binding sites of target proteins, particularly the epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases (RTKs).

Key Mechanisms:

  • EGFR Inhibition : The compound exhibits potent inhibitory activity against EGFR, which is often overexpressed in various cancers. The IC50 values reported for similar quinazoline derivatives range from 1.35 to 20.72 nM, indicating strong efficacy in blocking this pathway .
  • Antiproliferative Activity : In vitro studies show that quinazoline derivatives can significantly reduce cell proliferation in cancer cell lines such as A431 (squamous carcinoma) and A549 (lung carcinoma) .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific substitutions on the quinazoline scaffold:

  • Chloro and Fluoro Substituents : The introduction of chloro and fluoro groups at the para position enhances binding affinity to EGFR.
  • Methoxy and Nitro Groups : These groups at the 7 and 6 positions, respectively, are crucial for maintaining biological activity .

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that this compound showed significant cytotoxicity against multiple cancer cell lines with IC50 values comparable to established drugs like gefitinib .
  • In Vivo Efficacy : Preliminary in vivo studies indicated that compounds with similar structures could inhibit tumor growth in xenograft models, suggesting potential for clinical application .
  • Comparative Analysis : A comparative study showed that derivatives with similar substituents exhibited varying degrees of activity against different types of cancer cells, emphasizing the importance of chemical modifications in enhancing therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine, and what challenges arise during its preparation?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution on a quinazoline core. Key steps include nitration of the quinazoline ring at position 6, followed by substitution at position 4 with 3-chloro-4-fluoroaniline. Challenges include controlling regioselectivity during nitration and minimizing byproducts from competing reactions (e.g., over-nitration). Reaction optimization in polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ improves yields .
  • Critical Data :

Reaction StepYield (%)Purity (HPLC)
Nitration65–75≥95%
Amine coupling50–60≥90%

Q. How is this compound characterized structurally, and what analytical techniques are essential for quality control?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy at position 7, nitro at position 6). The aromatic region (δ 7.2–8.5 ppm) distinguishes halogenated phenyl groups .
  • HPLC-MS : Ensures purity (>98%) and validates molecular weight (348.72 g/mol, [M+H]⁺ = 349.72) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry, though limited by nitro group instability under X-rays .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : As a Dacomitinib intermediate, it exhibits EGFR kinase inhibition (IC₅₀ ~10–50 nM in kinase assays). In vitro cytotoxicity screens (e.g., MTT assays) against NSCLC cell lines (H1975, A549) show IC₅₀ values of 0.5–2 µM .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) influence its biological activity and selectivity?

  • Methodological Answer : SAR studies compare analogs with substituent changes:

Analog SubstituentEGFR IC₅₀ (nM)Solubility (µg/mL)
7-Methoxy, 6-Nitro 155.2
7-Fluoro, 6-Nitro223.8
6-Amino (reduced nitro)>100012.4
  • The nitro group enhances electron-withdrawing effects critical for EGFR binding, while methoxy improves solubility .

Q. How can contradictory data between biochemical assays and cellular efficacy studies be resolved?

  • Methodological Answer : Discrepancies (e.g., high kinase inhibition but low cellular activity) may stem from poor membrane permeability or metabolic instability. Strategies:

  • Permeability assays : Use Caco-2 monolayers to assess passive diffusion (Papp <1×10⁻⁶ cm/s indicates poor absorption).
  • Metabolic stability : Incubate with liver microsomes; half-life <30 min suggests rapid clearance .
  • Orthogonal assays : Pair SPR (binding kinetics) with cellular thermal shift assays (CETSA) to confirm target engagement .

Q. What computational approaches are used to predict binding modes and optimize interactions with EGFR?

  • Methodological Answer :

  • Molecular docking : Autodock Vina or Schrödinger Suite models the compound in EGFR’s ATP-binding pocket (PDB: 1M17). Key interactions:
  • Nitro group forms H-bonds with Met793.
  • 3-Chloro-4-fluorophenyl occupies the hydrophobic cleft .
  • MD simulations : GROMACS assesses binding stability (RMSD <2 Å over 100 ns trajectories).

Q. What strategies mitigate toxicity concerns observed in preclinical studies?

  • Methodological Answer :

  • Off-target profiling : Screen against 50+ kinases (DiscoverX panel) to identify promiscuity.
  • Metabolite identification : LC-MS/MS detects reactive intermediates (e.g., nitroso derivatives).
  • Prodrug design : Mask the nitro group as a phosphonate ester to reduce hepatic toxicity .

Data Contradiction Analysis

Q. Why do solubility predictions (e.g., LogP) conflict with experimental solubility in aqueous buffers?

  • Analysis : Calculated LogP (3.2) suggests moderate lipophilicity, but experimental solubility (<10 µg/mL) is lower due to crystal packing effects. Techniques:

  • Amorphization : Spray-drying with PVP increases solubility to 45 µg/mL.
  • Co-solvency : 10% DMSO in PBS improves dissolution .

Methodological Best Practices

  • Synthesis : Use anhydrous conditions to prevent hydrolysis of the nitro group.
  • Storage : Store at –20°C under inert gas to avoid degradation (t₁/₂ = 6 months at 25°C) .
  • Assays : Include gefitinib as a positive control in EGFR inhibition studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.